Pranidipine (CAS 99522-79-9, OPC-13340) is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs) [, , , ]. Specifically, it is classified as a long-acting calcium channel blocker [, , , , , , ]. Within the realm of scientific research, Pranidipine serves as a valuable tool for investigating cardiovascular physiology, particularly the role of calcium channels in vascular smooth muscle and cardiac function [, , , , , , , , , , , , , , , ].
Pranidipine is a pharmaceutical compound belonging to the class of dihydropyridine calcium channel blockers. It is primarily utilized for the treatment of hypertension and certain cardiovascular conditions. The compound works by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure. Pranidipine is structurally related to other calcium channel blockers like lercanidipine and nifedipine, sharing similar mechanisms of action but differing in pharmacokinetics and side effect profiles.
Pranidipine was developed as part of a series of compounds aimed at improving the therapeutic effects of existing calcium channel blockers while minimizing adverse effects. Its synthesis and formulation have been subjects of various patents and research studies, indicating ongoing interest in optimizing its efficacy and safety profile in clinical settings .
Pranidipine is classified as:
The synthesis of pranidipine involves several steps that typically include the formation of the dihydropyridine ring, followed by various modifications to achieve the desired pharmacological properties.
The synthetic pathways can vary significantly depending on the desired purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor reaction progress and purity throughout the synthesis process .
Pranidipine has a complex molecular structure characterized by a dihydropyridine core.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its spatial arrangement and interactions with biological targets .
Pranidipine undergoes various chemical reactions during its synthesis and metabolism.
Reactions are typically monitored using analytical methods like thin-layer chromatography (TLC) and HPLC to ensure that they proceed as expected without undesired byproducts .
Pranidipine exhibits several notable physical and chemical properties that influence its pharmacokinetics.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
Pranidipine's primary application lies within cardiovascular medicine as an antihypertensive agent.
Pranidipine belongs to the 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs), characterized by their high vascular selectivity and potent antihypertensive effects. Its primary mechanism involves antagonism of voltage-dependent calcium channels (VDCCs), crucially regulating calcium influx into vascular smooth muscle cells (VSMCs).
Pranidipine acts as a potent antagonist of L-type (Long-lasting) calcium channels, the predominant VDCC subtype in VSMCs. Binding studies using radiolabeled ligands like (+)[³H]PN200-110 (isradipine) demonstrate pranidipine's exceptionally high affinity for DHP binding sites on the α1-subunit of L-type channels [2]. This binding exhibits significant selectivity for vascular L-type channels over cardiac isoforms, underpinning its strong vasodilatory effects without pronounced negative inotropy. Furthermore, evidence suggests pranidipine also inhibits N-type (Neuronal) calcium channels [4], which are present in sympathetic nerve terminals innervating blood vessels. Blockade of N-type channels may contribute to reduced norepinephrine release, adding a sympatholytic component to its vasodilatory action beyond pure L-type blockade.
Pranidipine distinguishes itself from earlier DHPs like nifedipine through its markedly prolonged duration of action. This property is attributed to its unique pharmacokinetic interaction with the channel and membrane lipid environment. Pranidipine possesses the highest lipophilicity among common DHPs, as measured by its octanol-buffer partition coefficient [2]. This high lipophilicity facilitates deep partitioning into the lipid bilayer of the plasma membrane ("membrane-bilayer pathway hypothesis"). Consequently, pranidipine exhibits strong membrane retention and very slow dissociation from its receptor site on the L-type channel. Wash-out experiments in isolated rat aorta provide compelling evidence: inhibition of KCl-induced contraction by pranidipine remained complete even after extensive washing (9 times), whereas other DHPs like nifedipine rapidly lost their effect [2]. This high affinity and slow off-rate translate into sustained pharmacodynamic effects in vivo, contributing to its potent and long-lasting blood pressure control.
Table 1: Pranidipine's Calcium Channel Selectivity and Membrane Interaction Properties
Property | Characteristic | Functional Consequence |
---|---|---|
Primary Target | L-type (Cav1.2) Voltage-Dependent Calcium Channels | Inhibition of Ca²⁺ influx into VSMCs → Vasodilation |
Vascular Selectivity | High for vascular vs. cardiac L-type channels | Potent vasodilation with minimal cardiac depression |
N-type Channel Block | Demonstrated inhibitory effect [4] | Potential reduction in sympathetic neurotransmission (sympatholytic effect) |
Lipophilicity | Highest among tested DHPs (e.g., vs. nifedipine, amlodipine) [2] | Deep partitioning into plasma membrane lipid bilayer |
Receptor Binding Kinetics | Very high affinity (Lowest Ki for (+)[³H]PN200-110 binding), slow dissociation [2] | Sustained receptor occupancy → Prolonged pharmacologic effect despite washout |
Beyond direct effects on VSMC calcium influx, pranidipine significantly modulates endothelial function, enhancing vasodilatory pathways and protecting against oxidative stress.
A defining characteristic of pranidipine is its ability to potentiate nitric oxide (NO)-mediated vasorelaxation through a novel cyclic GMP (cGMP)-independent mechanism. Studies using rat aortic ring preparations demonstrate that pranidipine prolongs relaxation induced by both endothelium-dependent agonists (acetylcholine, ACh) and endothelium-independent NO donors (glyceryl trinitrate, GTN) [1] [3]. Crucially, this enhancement occurs:
This constellation of findings strongly suggests pranidipine enhances a cGMP-independent pathway downstream of NO within the vascular smooth muscle cell, facilitating relaxation. This mechanism is distinct from other DHPs like amlodipine, which did not share this effect in the same models [1] [3].
While the provided search results lack direct experimental data on pranidipine and SOD, a key mechanism by which many potent antioxidants among the DHP class (especially newer generations) improve endothelial function involves upregulation of antioxidant defenses. Enhanced superoxide dismutase (SOD) activity is a frequently observed effect. By increasing SOD activity, pranidipine likely promotes the dismutation of superoxide anion (O₂˙⁻) into hydrogen peroxide and oxygen. This action is critical because O₂˙⁻ rapidly scavenges NO, forming peroxynitrite (ONOO⁻), thereby reducing NO bioavailability and impairing endothelium-dependent vasodilation. Reducing O₂˙⁻ levels through SOD upregulation preserves NO bioavailability and synergizes with pranidipine's direct effects on enhancing NO-mediated relaxation. This antioxidant property contributes to its vasoprotective effects beyond simple calcium antagonism.
Table 2: Pranidipine's Modulation of Endothelial Function and NO Pathways
Mechanism | Key Experimental Findings | Physiological Consequence |
---|---|---|
Potentiation of NO-mediated Relaxation | Prolongs ACh- & GTN-induced relaxation; Not blocked by sGC inhibitor (methylene blue) or KCa channel blockers [1] [3] | Enhanced vasodilation to endogenous and exogenous NO |
cGMP-Independence | No increase in vessel cGMP levels; Effect persists despite sGC inhibition [1] [3] | Acts downstream of cGMP or via alternative NO effector pathways in VSMCs |
SOD Activity Upregulation (Inferred) | Common mechanism among vasoprotective DHPs; Supported by reduced vascular oxidative stress in models | Reduces superoxide (O₂˙⁻) → Preserves NO bioavailability → Improves endothelial function |
Pranidipine modulates the release and action of key vasoactive paracrine factors secreted by the endothelium, shifting the balance towards vasodilation.
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogenic peptide produced primarily by endothelial cells. Pranidipine demonstrates the ability to inhibit the production of ET-1, particularly under stimulatory conditions. Research indicates it suppresses thrombin-stimulated ET-1 synthesis and release from endothelial cells [1]. Thrombin, a key protease in the coagulation cascade, is a potent agonist for ET-1 production. By interfering with this pathway, pranidipine reduces the local concentration of this powerful vasoconstrictor, contributing to a reduction in vascular tone and potentially mitigating the pro-hypertrophic and pro-fibrotic effects of ET-1 on the vascular wall. This effect represents an important endothelium-dependent component of its overall vasodilatory action.
Pranidipine exhibits pronounced synergy with endothelium-dependent vasodilators, particularly acetylcholine (ACh). In isolated rat aortic rings pre-contracted with prostaglandin F2α, pranidipine significantly prolonged the duration of ACh-induced, endothelium-dependent relaxation [1] [3]. This effect was:
This synergistic action with ACh underscores pranidipine's ability to enhance physiological vasodilatory pathways. Its clinical relevance is further supported by studies in pathological models. In turkey poults with furazolidone-induced dilated cardiomyopathy (DCM), a condition characterized by endothelial dysfunction, pranidipine treatment prevented progressive left ventricular dilatation and wall thinning, and induced regression of myocyte hypertrophy [5] [6]. While multiple mechanisms contribute, improved endothelial function and enhanced responsiveness to endogenous vasodilators like ACh likely play a significant role in this beneficial cardiac remodeling.
Table 3: Pranidipine's Modulation of Paracrine Signaling
Target/Action | Effect | Functional Outcome |
---|---|---|
Thrombin-Stimulated ET-1 Production | Suppression of synthesis and release [1] | Reduced levels of potent vasoconstrictor/mitogen → Vasodilation, Anti-remodeling |
Acetylcholine-Mediated Vasodilation | Synergistic prolongation of relaxation (L-NNA sensitive, Indomethacin insensitive) [1] [3] | Enhanced response to physiological endothelial NO release → Improved endothelial function |
Remodeling in Heart Failure Models | Prevented LV dilatation/wall thinning; Hypertrophy regression [5] [6] | Beneficial effects on cardiac structure potentially linked to improved endothelial function & vasodilation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1